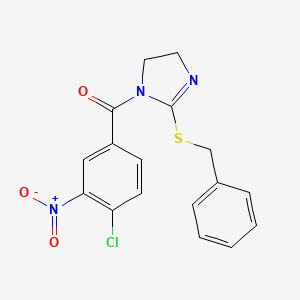![molecular formula C19H18N2O4 B2878042 1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797319-23-3](/img/structure/B2878042.png)
1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a 1,2-dihydropyridine ring, which is a common structure in many pharmaceutical compounds . The spiro[isobenzofuran-1,3’-piperidin] part suggests the presence of a spirocyclic structure, which is a compound with two rings of different sizes sharing one atom.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2-dihydropyridine ring and the spirocyclic structure would likely be the most structurally significant features .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the 1,2-dihydropyridine ring and the carbonyl groups. These functional groups are often involved in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of multiple carbonyl groups could affect its polarity and solubility .科学的研究の応用
Sigma Receptor Ligands
Spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds, including benzofuran and benzopyran derivatives, have been synthesized and evaluated as sigma ligands. These compounds are part of a class showing selective affinity for sigma 2 receptors, with subnanomolar range potency. The structural factors influencing sigma 1/sigma 2 affinity and selectivity were investigated, revealing that the N-substituent size and lipophilicity play critical roles in affinity and selectivity for sigma 2 sites. For instance, certain N-substituted spiro-piperidines retain high affinity for sigma 2 binding sites with pronounced selectivity over sigma 1 sites (E. Moltzen, J. Perregaard, E. Meier, 1995).
Central Nervous System Agents
Research into spiro[isobenzofuran-1(3H),4'-piperidines] has also extended into their potential as central nervous system (CNS) agents. Early studies involved the synthesis of compounds like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] motivated by their structural similarity to known antidepressants. These studies sought to identify structural modifications conducive to antitetrabenazine activity, an indicator of potential antidepressant efficacy. Modifications to the basic nitrogen or the introduction of significant substituents at the C-3 position generally reduced activity, underscoring the importance of specific structural features for optimal activity (Victor J. Bauer, Brian J. Duffy, David Hoffman, Solomon S. Klioze, R. Kosley, A. Mcfadden, Lawrence L. Martin, Helen H. Ong, H. Geyer, 1976).
Synthesis Methodologies
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their analogs has been a subject of considerable interest, aiming to optimize procedures for generating these complex structures. Studies have detailed methods for preparing such compounds, focusing on achieving high yields and selectivity. For instance, reductive alkylation of pyridinium salts and the utilization of di-, tetra-, and hexa-hydropyridine esters have been explored to create spiro compounds with potential pharmacological applications, demonstrating the versatility and potential of these synthetic approaches (K. J. Mccullough, J. Mactavish, G. Proctor, J. Redpath, 1996).
特性
IUPAC Name |
1'-(1-methyl-2-oxopyridine-3-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-20-10-4-7-14(16(20)22)17(23)21-11-5-9-19(12-21)15-8-3-2-6-13(15)18(24)25-19/h2-4,6-8,10H,5,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOAFXYKJFOUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
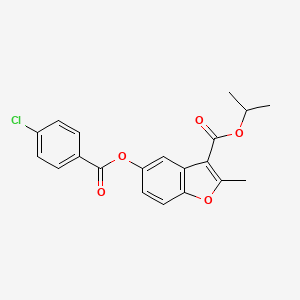
![2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide](/img/structure/B2877961.png)
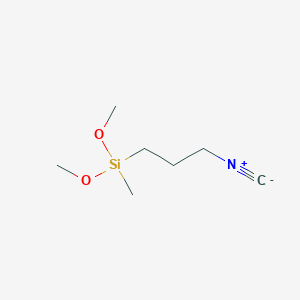
![4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2877963.png)
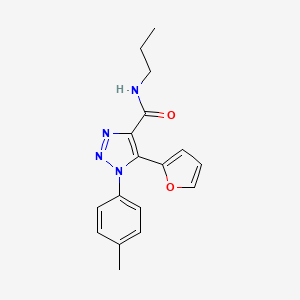
![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2877966.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2877968.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2877969.png)
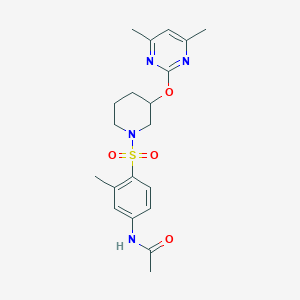


![Ethyl 6-benzyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2877978.png)

